4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
Description
4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a fluorinated phenolic compound featuring a chiral amino alcohol side chain. Its molecular structure comprises a phenol ring substituted with a fluorine atom at the 2-position and a (1S)-configured 1-amino-2-hydroxypropyl group at the 4-position. The stereochemistry of the amino alcohol moiety is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles . For instance, compounds like 4-amino-2-phenylphenol (CAS 19434-42-5, C₁₂H₁₁NO) share a phenolic backbone but lack the fluorine and amino-hydroxypropyl substituents, resulting in differing solubility and reactivity .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
InChI Key |
IPHJRVKIDOKTHD-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol with key analogs:
Physicochemical and Pharmacological Insights
- Lipophilicity and Solubility: The fluorine atom in the target compound enhances electronegativity and hydrogen-bonding capacity, improving water solubility compared to non-fluorinated analogs like 4-amino-2-phenylphenol .
- Stereochemical Impact: The (1S) configuration of the amino alcohol side chain may confer selectivity in biological systems. For example, the (1S,2S)-isomer () could exhibit divergent receptor-binding kinetics due to spatial orientation .
- Toxicity Considerations: Limited toxicological data exist for the target compound, but structurally related phenols (e.g., 4-amino-2-phenylphenol) require cautious handling due to incompletely characterized hazards .
Biological Activity
4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a fluorophenol moiety. These characteristics enable it to interact with various biological targets, potentially modulating important biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H10FNO2
- Molecular Weight : 185.20 g/mol
The biological activity of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors. This interaction can lead to the modulation of various signaling pathways involved in metabolic processes. The presence of the fluorine atom may enhance the compound's reactivity and selectivity towards specific biological targets.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to receptor sites, altering cellular signaling and potentially affecting cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol has been explored in various studies, highlighting its potential applications in therapeutics.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in different biological contexts:
- Cytotoxicity in Cancer Cells
-
Inflammation Modulation
- In vitro experiments demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .
- Neuroprotection
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Initiating trials to assess safety and effectiveness in humans for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
